molecular formula C36H75AsO B8495085 Arsine oxide, tridodecyl- CAS No. 53236-40-1

Arsine oxide, tridodecyl-

Cat. No.: B8495085
CAS No.: 53236-40-1
M. Wt: 598.9 g/mol
InChI Key: PIXNKMVFIYHCKU-UHFFFAOYSA-N
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Description

Arsine oxide, tridodecyl- (C36H75AsO) is a tertiary arsine oxide with three dodecyl (C12H25) groups bonded to a central arsenic atom and an oxygen atom. Its structure follows the general formula R3AsO, where R represents long-chain alkyl substituents. This compound belongs to the organoarsenic family, characterized by covalent As–C bonds and distinct physicochemical properties compared to inorganic arsenic oxides.

Tridodecyl arsine oxide is synthesized through the oxidation of tridodecyl arsine or reduction of corresponding arsenic acids, analogous to methods described for other tertiary arsine oxides . Its bulky alkyl groups confer high lipophilicity, influencing solubility (likely insoluble in water but soluble in nonpolar solvents) and thermal stability.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare tridodecyl arsine oxide, and what purity benchmarks ensure experimental reproducibility?

Tridodecyl arsine oxide is synthesized via alkylation of arsine oxide precursors (e.g., arsenic trioxide) with dodecyl halides under inert conditions to prevent oxidation. Critical steps include:

  • Purification : Column chromatography or recrystallization to remove unreacted alkyl halides and byproducts .
  • Purity Validation : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to confirm >95% purity, with nuclear magnetic resonance (NMR) verifying substituent integration .
  • Yield Optimization : Monitoring reaction temperature (60–80°C) and stoichiometric ratios (3:1 alkyl halide to arsenic precursor) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing tridodecyl arsine oxide’s structural and chemical properties?

Key techniques include:

  • FTIR Spectroscopy : Identifies As-O and C-As bond vibrations (500–700 cm⁻¹ and 950–1100 cm⁻¹, respectively) .
  • ¹H/¹³C NMR : Confirms dodecyl chain integration via methyl/methylene proton signals (δ 0.8–1.5 ppm) and carbon backbone .
  • Elemental Analysis : Validates arsenic content (theoretical ~12–15%) and carbon/hydrogen ratios .
  • Mass Spectrometry : High-resolution MS detects molecular ion peaks (expected m/z ~550–600) and fragmentation patterns .

Advanced Research Questions

Q. How do steric effects from tridodecyl substituents influence the compound’s reactivity compared to methyl or ethyl derivatives?

The bulky dodecyl chains introduce steric hindrance, reducing nucleophilic substitution rates in arsenic-centered reactions. For example:

  • Comparative Kinetics : Reaction rates with electrophiles (e.g., halogens) are 3–5× slower than methyl arsine oxides due to hindered access to the arsenic center .
  • Thermodynamic Stability : Enhanced hydrophobic interactions improve solubility in nonpolar solvents, complicating aqueous-phase applications .
  • Experimental Design : Use competitive reaction studies with smaller alkyl analogs to quantify steric parameters (e.g., Taft constants) .

Q. What strategies resolve contradictions in reported toxicity data between tridodecyl arsine oxide and methylated organoarsenicals?

Discrepancies arise from:

  • Metabolic Pathways : Methylated arsenicals (e.g., dimethyl arsinic acid) undergo bioactivation to toxic intermediates, while tridodecyl derivatives may resist metabolic breakdown due to steric bulk .
  • Model Systems : In vitro assays (e.g., HepG2 cells) show lower cytotoxicity for tridodecyl arsine oxide (IC₅₀ > 100 μM) compared to dimethyl derivatives (IC₅₀ ~10 μM). In vivo studies require lipid-rich delivery systems to assess bioaccumulation .
  • Analytical Validation : Use arsenic-specific detection (e.g., ICP-MS) to differentiate parent compounds from degradation products in toxicity assays .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling tridodecyl arsine oxide in laboratory settings?

  • Containment : Use fume hoods and gloveboxes to prevent inhalation/contact. Avoid dust generation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Emergency eye wash stations must be accessible .
  • Waste Disposal : Collect arsenic-containing waste in labeled, sealed containers for incineration or specialized detoxification .
  • Emergency Response : For spills, neutralize with calcium hydroxide and adsorb with vermiculite. Skin contact requires immediate washing with 10% sodium thiosulfate .

Q. How can researchers design experiments to assess environmental persistence of tridodecyl arsine oxide in soil and water systems?

  • Degradation Studies : Monitor hydrolysis rates at varying pH (4–10) and UV exposure using HPLC-ICP-MS .
  • Microcosm Models : Incubate compound with soil microbiota (e.g., Pseudomonas spp.) and quantify arsenic speciation (As(III)/As(V)) over 30 days .
  • Adsorption Analysis : Measure binding affinity to humic acids via batch experiments, reporting partition coefficients (Kd) .

Q. Data Analysis and Interpretation

Q. What statistical approaches address variability in arsenic quantification across analytical platforms?

  • Calibration Curves : Use certified reference materials (CRMs) for arsenic (e.g., NIST SRM 1640a) to standardize ICP-MS and HPLC outputs .
  • Inter-laboratory Validation : Perform round-robin tests with ≥3 labs to assess reproducibility, reporting relative standard deviations (RSD < 10%) .
  • Multivariate Analysis : Principal component analysis (PCA) identifies outliers in spectral datasets (e.g., FTIR, NMR) caused by impurities .

Comparison with Similar Compounds

Structural and Functional Analogues

Tertiary Arsine Oxides

Compound Molecular Formula Substituents Key Properties Applications
Tridodecyl arsine oxide C36H75AsO 3 dodecyl (C12H25) High molecular weight (MW ≈ 587 g/mol), lipophilic, likely solid at room temperature Potential ligand in catalysis; surfactants
Trimethylarsine oxide C3H9AsO 3 methyl (CH3) Lower MW (≈ 136 g/mol), water-soluble, forms coordination complexes with metals Model compound for studying As coordination chemistry
Triphenylarsine oxide C18H15AsO 3 phenyl (C6H5) Aryl substituents increase rigidity; used in organic synthesis Precursor for arsenic-containing polymers

Key Differences :

  • Substituent Effects : Tridodecyl’s long alkyl chains enhance hydrophobicity, reducing water solubility compared to trimethyl or triphenyl derivatives.
  • Coordination Chemistry : Smaller substituents (e.g., methyl) allow tighter metal coordination, while bulky dodecyl groups may sterically hinder complex formation .

Inorganic Arsenic Oxides

Compound Molecular Formula Oxidation State Toxicity (LD50, oral rat) Applications
Arsenic trioxide As2O3 +3 15–48 mg/kg Glass production, chemotherapy (e.g., APL)
Arsenic pentoxide As2O5 +5 8–20 mg/kg Herbicides, wood preservatives
Tridodecyl arsine oxide C36H75AsO +3 (organic) Likely lower acute toxicity Niche industrial uses (speculative)

Key Differences :

  • Toxicity: Inorganic arsenic oxides (As2O3, As2O5) are highly toxic due to bioavailability and interference with cellular enzymes. Organic derivatives like tridodecyl arsine oxide may exhibit reduced toxicity due to lower volatility and absorption .
  • Reactivity: Inorganic oxides readily hydrolyze to form arsenous or arsenic acids, while tridodecyl arsine oxide is stable in nonpolar environments .

Toxicity Profiles

Compound Acute Toxicity (LD50) Chronic Effects
Tridodecyl arsine oxide Not reported; expected low Limited data; potential bioaccumulation
Trimethylarsine oxide ~7870 mg/kg (mouse) Pyrophoric; releases toxic fumes on heating
Arsenic trioxide 15–48 mg/kg (rat) Carcinogenic, neurotoxic, cardiovascular damage

Notable Trends:

  • Larger organic substituents reduce acute toxicity but may pose risks through environmental persistence .

Properties

CAS No.

53236-40-1

Molecular Formula

C36H75AsO

Molecular Weight

598.9 g/mol

IUPAC Name

1-didodecylarsoryldodecane

InChI

InChI=1S/C36H75AsO/c1-4-7-10-13-16-19-22-25-28-31-34-37(38,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3

InChI Key

PIXNKMVFIYHCKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[As](=O)(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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